Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
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Overview
Description
Benzyl-isopropyl-®-pyrrolidin-3-yl-amine is a chiral amine compound characterized by its unique structural configuration. The compound features a benzyl group, an isopropyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications. Its chiral nature, denoted by the ® configuration, adds to its significance in stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-isopropyl-®-pyrrolidin-3-yl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the Isopropyl Group: Isopropylation can be carried out using isopropyl halides under suitable conditions.
Industrial Production Methods: Industrial production often employs optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, resulting in various reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Various substituted benzyl or isopropyl derivatives.
Scientific Research Applications
Benzyl-isopropyl-®-pyrrolidin-3-yl-amine finds applications in several fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of complex organic compounds.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine: The enantiomer of the compound, differing in its stereochemistry.
N-Benzylpyrrolidine: Lacks the isopropyl group, offering different reactivity and properties.
Isopropylpyrrolidine: Lacks the benzyl group, resulting in distinct chemical behavior.
Uniqueness: Benzyl-isopropyl-®-pyrrolidin-3-yl-amine stands out due to its specific combination of functional groups and chiral configuration, making it valuable in stereoselective synthesis and as a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
(3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVIPMHUOWCOQ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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